molecular formula C10H6BrN3O B11787170 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile

Cat. No.: B11787170
M. Wt: 264.08 g/mol
InChI Key: NQIDVLKPFYJCBG-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile is a brominated phthalazine derivative featuring an acetonitrile substituent at the 2-position and a ketone group at the 1-position. Its molecular formula is C₁₀H₆BrN₃O, with a molecular weight of 280.08 g/mol. The acetonitrile group contributes to its polarity, influencing solubility and reactivity in nucleophilic substitution reactions. Structural validation via X-ray crystallography (using tools like SHELXL and PLATON ) confirms its planar phthalazine core and intramolecular interactions, which are critical for understanding its physicochemical behavior.

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

2-(7-bromo-1-oxophthalazin-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrN3O/c11-8-2-1-7-6-13-14(4-3-12)10(15)9(7)5-8/h1-2,5-6H,4H2

InChI Key

NQIDVLKPFYJCBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile typically involves the bromination of phthalazinone derivatives followed by the introduction of an acetonitrile group. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules.

Biology

The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of phthalazinone are explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry

In the industrial sector, such compounds can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the phthalazine family, which is structurally analogous to quinazoline and naphthyridine derivatives. Key comparisons include:

Table 1: Structural Comparison with Phthalazine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
2-(7-Bromo-1-oxophthalazin-2-yl)acetonitrile 7-Br, 1-O, 2-CH₂CN 280.08 Bromine, ketone, nitrile
7-Chloro-1-oxophthalazin-2-ylacetonitrile 7-Cl, 1-O, 2-CH₂CN 235.63 Chlorine, ketone, nitrile
1-Oxophthalazin-2-ylacetonitrile 1-O, 2-CH₂CN 201.19 Ketone, nitrile
  • Nitrile Group: The acetonitrile moiety improves solubility in polar solvents like acetonitrile/water mixtures (used in metabolomics studies ), whereas non-nitrile analogs exhibit lower polarity.

Crystallographic and Spectroscopic Data

Crystallographic studies using SHELX and WinGX reveal that bromine’s presence increases unit cell volume compared to non-halogenated analogs. For example:

  • Crystal Packing : The bromine atom participates in halogen bonding (C–Br⋯N interactions), absent in chlorine or unsubstituted derivatives.
  • Hydrogen Bonding : The ketone group forms stronger hydrogen bonds (O⋯H–N) than ester or amide analogs, stabilizing the crystal lattice .

Biological Activity

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile is a synthetic compound characterized by a unique structure that includes a phthalazine moiety with a bromine substituent and an acetonitrile functional group. This compound is notable for its potential applications in medicinal chemistry and material science due to its complex heterocyclic structure and reactivity. The biological activity of this compound is largely attributed to the phthalazine ring system, which has been associated with various pharmacological effects.

Chemical Structure

The chemical structure of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile can be represented as follows:

C12H8BrN3O\text{C}_{12}\text{H}_{8}\text{BrN}_{3}\text{O}

This structure indicates the presence of a bromine atom, which is known to enhance the chemical properties of heterocycles, potentially increasing their biological activity.

Biological Activity Overview

The biological activity of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile is multifaceted, with research indicating potential applications in cancer therapy, antimicrobial activities, and as a therapeutic agent in various diseases.

Anticancer Activity

Research has indicated that compounds containing phthalazine structures exhibit significant anticancer properties. The introduction of the bromine atom in 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile may enhance its efficacy against specific cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study:
A study conducted on related phthalazine derivatives demonstrated their ability to inhibit the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of angiogenesis.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0Caspase activation
Compound BLung Cancer3.5Angiogenesis inhibition

Antimicrobial Activity

The antimicrobial properties of phthalazine derivatives have also been documented. The presence of the acetonitrile group may contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes within microbial cells.

Case Study:
In vitro studies indicated that 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.

MicroorganismMIC (µg/mL)Activity
S. aureus10Strong
B. subtilis15Moderate

The biological mechanisms through which 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile exerts its effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • DNA Intercalation : The planar structure of phthalazine derivatives suggests potential intercalation into DNA, leading to disruption of replication and transcription processes.
  • Targeting Cellular Signaling : Compounds may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

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